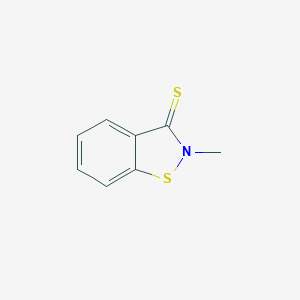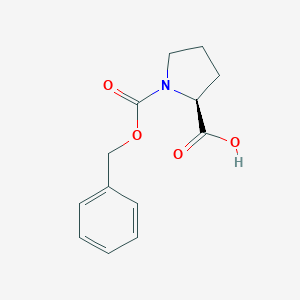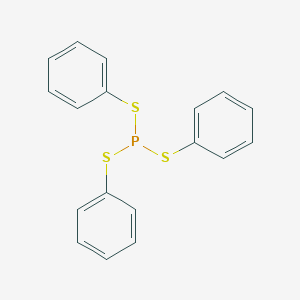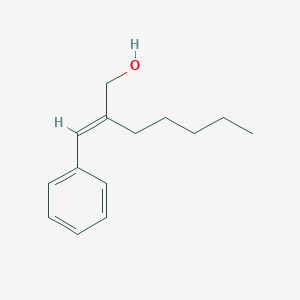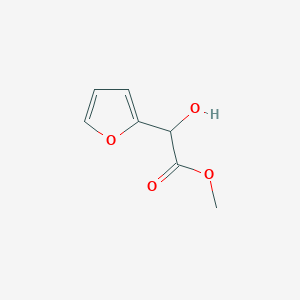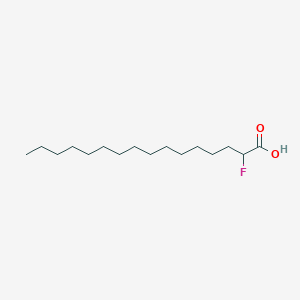
Acide 2-fluoropalmitique
Vue d'ensemble
Description
L’acide 2-fluoropalmitique est un analogue fluoré de l’acide palmitique, avec la formule moléculaire C16H31FO2. Ce composé a suscité un intérêt en raison de ses propriétés biochimiques uniques, en particulier dans l’étude du métabolisme des acides gras et de la spécificité des enzymes .
Applications De Recherche Scientifique
2-Fluoropalmitic acid has several scientific research applications:
Chemistry: It is used to study the effects of fluorine substitution on fatty acid properties and reactivity.
Biology: The compound is utilized in research on fatty acid metabolism and enzyme specificity.
Medicine: 2-Fluoropalmitic acid has shown potential as an anti-glioma agent, inhibiting the viability and stem-like characteristics of glioma stem cells and hindering the proliferation and invasion of glioma cell lines
Mécanisme D'action
L’acide 2-fluoropalmitique fonctionne comme un inhibiteur de l’acyl-CoA synthétase. En inhibant cette enzyme, le composé perturbe le métabolisme des acides gras, conduisant à une viabilité et un phénotype de type souche réduits des cellules souches gliomateuses. Il inhibe également la prolifération et l’invasion des lignées cellulaires gliomateuses. Le mécanisme du composé implique la suppression de l’expression de la phosphor-ERK, de CD133 et de SOX-2, la réduction de l’activité de MMP-2 et une méthylation accrue du promoteur MGMT .
Analyse Biochimique
Biochemical Properties
2-Fluoropalmitic acid functions as an acyl-CoA synthetase inhibitor . Biochemists use 2-Fluoropalmitic acid to probe the specificity and mechanism of these enzymes .
Cellular Effects
2-Fluoropalmitic acid acts as a potential anti-glioma agent . It suppresses the viability and stem-like phenotype of glioma stem cells (GSCs) . Furthermore, 2-Fluoropalmitic acid inhibits the proliferation and invasion of glioma cell lines .
Molecular Mechanism
The molecular mechanism of 2-Fluoropalmitic acid involves its role as an inhibitor of palmityl-CoA biosynthesis . This results in the blockade of protein palmitoylation . The presence of the fluorine atom can influence the biophysical properties of lipid bilayers .
Temporal Effects in Laboratory Settings
It is known that the compound is used in metabolic labeling studies to trace the incorporation of fatty acids into complex lipids and to examine the alteration of lipid dynamics within cellular membranes .
Dosage Effects in Animal Models
As an acyl-CoA synthetase inhibitor, it is expected that the compound would have significant effects on lipid metabolism in these models .
Metabolic Pathways
2-Fluoropalmitic acid is involved in the metabolic pathway of fatty acid synthesis . It interacts with enzymes such as fatty acid synthase and elongases .
Transport and Distribution
Given its role in fatty acid metabolism, it is likely that it interacts with various transporters and binding proteins involved in these processes .
Subcellular Localization
The subcellular localization of 2-Fluoropalmitic acid is another area of active investigation. As a fatty acid analog, it is expected to be found in locations where fatty acids are typically metabolized, such as the mitochondria .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L’acide 2-fluoropalmitique peut être synthétisé par la fluoration de l’acide palmitique. L’introduction d’un atome de fluor dans la molécule d’acide palmitique peut être réalisée à l’aide de divers agents fluorants dans des conditions contrôlées. La réaction implique généralement l’utilisation de réactifs tels que le trifluorure de diéthylaminosulfure (DAST) ou d’autres agents fluorants dans un solvant organique .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de l’this compound ne soient pas largement documentées, l’approche générale implique des réactions de fluoration à grande échelle dans des conditions optimisées pour assurer un rendement et une pureté élevés. Le processus peut impliquer plusieurs étapes de purification, y compris la recristallisation et la chromatographie, pour obtenir le produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-fluoropalmitique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés d’acides gras fluorés correspondants.
Réduction : Les réactions de réduction peuvent convertir l’this compound en son alcool correspondant.
Substitution : L’atome de fluor dans l’this compound peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l’oxydation, des agents réducteurs comme l’hydrure de lithium et d’aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées à des températures et des pressions contrôlées pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés d’acides gras fluorés, des alcools fluorés et divers composés substitués, selon les conditions de réaction et les réactifs utilisés .
Applications de recherche scientifique
L’this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les effets de la substitution du fluor sur les propriétés et la réactivité des acides gras.
Biologie : Le composé est utilisé dans la recherche sur le métabolisme des acides gras et la spécificité des enzymes.
Médecine : L’this compound a montré un potentiel en tant qu’agent anti-gliome, inhibant la viabilité et les caractéristiques de type souche des cellules souches gliomateuses et gênant la prolifération et l’invasion des lignées cellulaires gliomateuses
Comparaison Avec Des Composés Similaires
Composés similaires
Acide palmitique : L’analogue non fluoré de l’acide 2-fluoropalmitique.
Acide 2-fluorohexadécanoïque : Un autre acide gras fluoré ayant des propriétés similaires.
Acides gras fluorés : Une catégorie plus large de composés avec des substitutions de fluor à différentes positions.
Unicité
L’this compound est unique en raison de sa substitution spécifique de fluor à la deuxième position du carbone, ce qui modifie considérablement ses propriétés biochimiques et ses interactions avec les enzymes par rapport à ses analogues non fluorés. Cette unicité en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
2-fluorohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRIJJOLCNCSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347659 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16518-94-8 | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16518-94-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorohexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001347659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Fluoropalmitic acid against glioblastoma?
A1: While the exact mechanism is still under investigation, research suggests that 2-Fluoropalmitic acid exerts its anti-glioma effects through multiple pathways.
- Acyl-CoA Synthetase Inhibition: 2-Fluoropalmitic acid acts as an acyl-CoA synthetase inhibitor. [] Acyl-CoA synthetases are essential for fatty acid metabolism, and their inhibition can disrupt lipid synthesis and signaling pathways crucial for tumor cell growth and survival.
- Suppression of Stem-like Phenotype: 2-Fluoropalmitic acid has been shown to suppress the stem-like phenotype of glioblastoma stem cells (GSCs). [] GSCs are thought to contribute to tumor initiation, growth, and recurrence, making them an important target for therapy. The compound reduces the expression of stemness markers like CD133 and SOX-2. []
- Inhibition of Proliferation and Invasion: Studies demonstrate that 2-Fluoropalmitic acid inhibits the proliferation and invasion of glioblastoma cell lines. [, ] This effect is attributed to the downregulation of proteins involved in cell cycle progression and the suppression of matrix metalloproteinase-2 (MMP-2) activity, which plays a role in tumor invasion. [, ]
- Synergistic Effect with Temozolomide: Importantly, 2-Fluoropalmitic acid enhances the efficacy of temozolomide (TMZ), the current standard chemotherapy drug for glioblastoma. [, ] This synergistic effect is potentially linked to the increased methylation of the MGMT promoter observed with 2-Fluoropalmitic acid treatment. [] MGMT is a DNA repair enzyme, and its methylation is associated with increased sensitivity to TMZ.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


